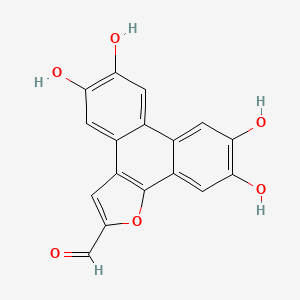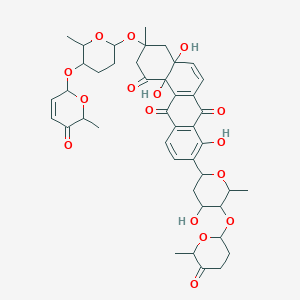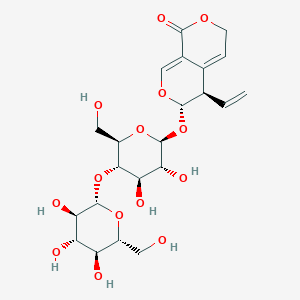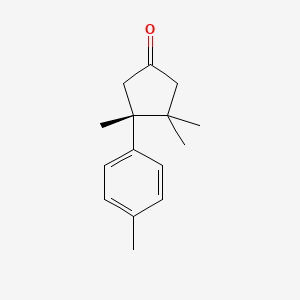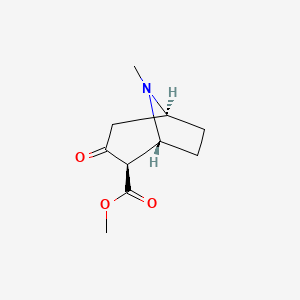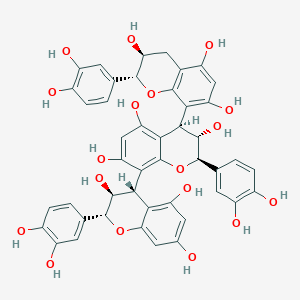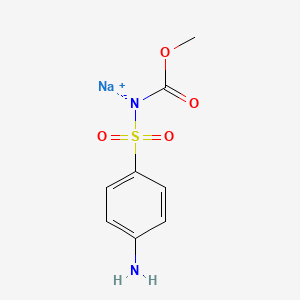
Asulam-sodium
Overview
Description
Asulam-sodium, commonly known as Asulam, is a herbicide used to control woody plants, including trees and shrubs, in agricultural and forestry settings. Asulam-sodium is an organosulfur compound that is used to control broadleaf and woody plants, including trees and shrubs. It is a systemic herbicide which is absorbed by the plant and distributed to the entire plant, controlling the growth of the plant. Asulam-sodium is a broad-spectrum herbicide, meaning it is effective against a wide range of weeds.
Scientific Research Applications
Pesticide Risk Assessment
Asulam-sodium, evaluated as a variant of the active substance asulam, has been extensively reviewed in terms of its pesticide risk. The European Food Safety Authority (EFSA) conducted peer reviews focusing on asulam-sodium's use as a herbicide for spinach and bulb production (tulip, hyacinth, and lily). The reviews considered the establishment of maximum residue levels (MRLs) in spinach and assessed its endocrine-disrupting properties. Additionally, these reviews examined whether exposure to humans and the environment from its use could be considered negligible (Álvarez et al., 2021); (Arena et al., 2018).
Detection in Water Samples
Research has focused on detecting asulam in water samples. A study in 2002 introduced an end-column electrochemical detector attached to a commercial capillary electrophoresis instrument with UV detection, specifically for detecting herbicides including asulam in water samples. This research highlighted a method for the simultaneous detection of non-electroactive and electroactive compounds, including asulam, in water samples, showing an experimental detection limit of 0.4 mg l−1 (Chicharro et al., 2002).
Herbicidal Activity
Asulam has been studied for its selective herbicidal activity in various agricultural settings. A 2006 study evaluated its effectiveness in controlling Yorkshire fog (Holcus lanatus L.) in perennial ryegrass, showing good selective control at certain dosages (Kirkham et al., 2006). Additionally, research has been done on the effects of adjuvants and ammonium sulfate on the herbicidal activity of asulam, indicating its varied applications in agriculture (Laosinwattana et al., 2001).
Photocatalytic Degradation
A study in 2002 explored the degradation of asulam using iron (III) aquacomplexes as photocatalysts in aqueous solutions, offering insights into environmental degradation processes for this compound (Catastini et al., 2002).
Golf Course Management
Asulam-sodium has been applied for controlling interspecies turfgrass in golf courses. A study evaluated its efficacy in controlling different types of grass, showing significant herbicidal effect under certain conditions (Choi et al., 2012).
Electroanalytical Studies
The electrochemical behavior of asulam has been studied through methods like cyclic and square wave voltammetry, providing analytical methodologies for its determination in water samples. This research offers important insights into monitoring asulam in environmental settings (Nouws et al., 2002).
Adsorption Characteristics
The adsorption behavior of asulam on activated carbon was investigated, shedding light on its interactions with natural organic matter (NOM) and implications for environmental remediation processes (Matsui et al., 2002).
properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-methoxycarbonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S.Na/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7;/h2-5H,9H2,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXLHWBDBQUUOG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3337-71-1 (Parent) | |
| Record name | Asulam-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1034420 | |
| Record name | Asulam-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Formulated as soluble/concentrate liquid; [Reference #1] Brown odorless liquid; [Bayer CropScience MSDS] | |
| Record name | Asulam-sodium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19039 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Asulam-sodium | |
CAS RN |
2302-17-2 | |
| Record name | Asulam-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asulam-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium methyl [(4-aminophenyl)sulphonyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASULAM-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH98QH62MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any known instances of resistance to sodium asulam in weed species?
A2: While the provided research doesn't explicitly discuss resistance mechanisms, it highlights the potential for controlling specific grass species within other turfgrass types using sodium asulam-containing herbicide formulations. [, , , , ] This suggests that resistance, if present, might vary across different weed species and could be influenced by factors like application rates and long-term exposure. Further research is needed to understand the development and prevalence of resistance to sodium asulam.
Q2: How effective is sodium asulam in controlling specific weed species?
A3: Studies demonstrate sodium asulam's efficacy in controlling creeping bentgrass in zoysiagrass, often achieving over 80% control within 40 days of application. [, ] Additionally, it shows promise in controlling Kentucky bluegrass in zoysiagrass, reaching 85% control within a similar timeframe. [, ] These findings highlight its potential as a component in herbicide formulations targeting specific grass species within desired turfgrass stands.
Q3: What are the typical applications of sodium asulam, and how is it formulated for these uses?
A4: Sodium asulam is primarily used as a herbicide, particularly for controlling undesirable grass species in turfgrass and for weed management in spinach and bulb flower cultivation. [, , , , , ] It's often formulated with other herbicides, fertilizers, and adjuvants to enhance its efficacy and target specificity. [, ] One formulation combines sodium asulam with trifloxysulfuron-sodium, oryzalin, pendimethalin, fertilizer, iron sulfate, and an adjuvant for application on Korean lawngrass. [, ] This multifaceted approach aims to improve the control of specific weeds like Cogongrass while minimizing damage to the desired turfgrass. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,4R,5S,6S,7S,8R,9S,13S,16S,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252120.png)

